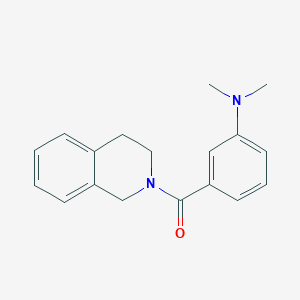

3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethylaniline is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 280.157563266 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Complex Molecules

The compound plays a significant role in the synthesis of complex molecules, including heterocyclic compounds and derivatives. For instance, it has been utilized in the sequential N-acylamide methylenation–enamide ring-closing metathesis, providing a synthetic entry to 1,4-dihydroquinoline nucleus, demonstrating its utility in creating structurally complex and valuable organic compounds (Bennasar et al., 2005).

Fluorescence Studies

The interaction of the compound with formaldehyde and phenylalanine derivatives has been studied for its fluorescence properties. This research has implications for biological imaging and sensing technologies, where specific fluorescence is crucial for tracking and analyzing biological molecules (Falck et al., 1962).

Cytotoxic Activity Against Cancer Cells

Isoquinolinequinone–amino acid derivatives synthesized from this compound have been evaluated for cytotoxic activity against cancer cell lines. These studies highlight its potential in developing new chemotherapeutic agents, with some derivatives showing moderate to high cytotoxic activity (Valderrama et al., 2016).

Electrophilic Ring Closure Reactions

Its utility in electrophilic ring closure reactions of ortho-allylaniline systems has been explored, contributing to the synthesis of tetrahydroquinolines and julolidines. This application is significant in the production of complex organic molecules and pharmaceutical compounds, demonstrating the compound's versatility in organic synthesis (Shono et al., 1982).

Antimicrobial Activity

Schiff base supramolecular complexes involving this compound have been studied for their antimicrobial activity. These complexes have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents (El-Sonbati et al., 2016).

Corrosion Inhibition

Quinoline derivatives synthesized from this compound have been investigated as corrosion inhibitors for mild steel in acidic media. These studies are crucial for developing new materials that can prevent corrosion, thereby extending the life and durability of metal structures and components (Singh et al., 2016).

作用機序

The mechanism of action would depend on the specific use of the compound. For instance, some 3,4-dihydro-2(1H)-quinolinones have been found to exhibit a variety of activities in both peripheral and central tissues, which includes phosphodiesterase inhibition, blocking of β-adrenergic receptors, antagonism of vasopressin receptors and interaction with serotonin and dopamine receptors .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[3-(dimethylamino)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-19(2)17-9-5-8-15(12-17)18(21)20-11-10-14-6-3-4-7-16(14)13-20/h3-9,12H,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQDCCVNPHTASZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

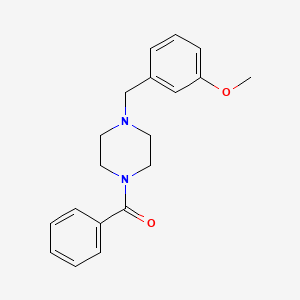

![2-(3-methoxypropyl)-9-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593724.png)

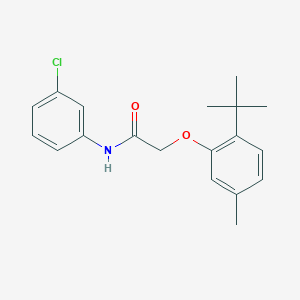

![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)

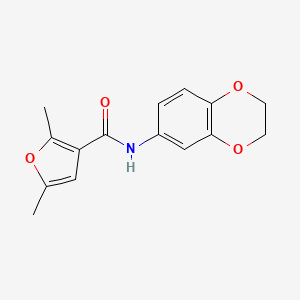

![1,9-dioxaspiro[5.5]undec-4-yl{2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5593739.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5593754.png)

![methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5593763.png)

![3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593769.png)

![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)

![6-tert-butyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5593792.png)

![ethyl 4-[(4-chlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5593814.png)

![methyl 3-{[(4-fluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5593823.png)

![9-(4-chloro-3-fluorobenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593825.png)